

Application Notes and Protocols for 1-Benzhydrylazetidine-3-carbonitrile

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Compound of Interest

Compound Name: 1-Benzhydrylazetidine-3-carbonitrile

Cat. No.: B014777

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures and application notes for the use of **1-Benzhydrylazetidine-3-carbonitrile**, a versatile intermediate in medicinal chemistry. The protocols outlined below are intended to guide researchers in the synthesis and potential applications of this compound in the development of novel therapeutics.

Chemical Information

Property	Value
CAS Number	36476-86-5
Molecular Formula	C ₁₇ H ₁₆ N ₂
Molecular Weight	248.32 g/mol
Appearance	White to off-white solid
Solubility	Soluble in organic solvents such as Dimethoxyethane (DME) and Tetrahydrofuran (THF)

Application 1: Synthesis of 1-Benzhydrylazetidine-3-carbonitrile

1-Benzhydrylazetidine-3-carbonitrile serves as a key building block in organic synthesis. Its preparation can be achieved from the corresponding ketone, 1-benzhydrylazetidin-3-one, through a nitrile synthesis reaction such as the Van Leusen reaction.

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-one from 1-Benzhydrylazetidin-3-ol

This protocol describes the oxidation of 1-benzhydrylazetidin-3-ol to the corresponding ketone.

Materials:

- 1-Benzhydrylazetidin-3-ol hydrochloride
- Triethylamine
- Dimethylformamide (DMF)
- Pyridine trioxide complex
- Ethyl acetate
- Brine
- Activated carbon
- Methanol
- Heptane
- Silica gel for column chromatography

Procedure:

- To a mixture of 1-diphenylmethylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 ml), add a solution of pyridine trioxide complex (19.7 g) in dimethylformamide (80 ml) slowly

and dropwise.

- Stir the reaction mixture at 50°C for 30 minutes.
- Cool the mixture to room temperature and pour it into ice water.
- Extract the aqueous mixture with ethyl acetate.
- Wash the organic layer with brine.
- Add activated carbon (5 g) to the organic layer and stir at room temperature for 3 days.
- Filter to remove the activated carbon and concentrate the filtrate.
- Dissolve the residue in methanol (200 ml), add activated carbon (10 g), and stir at room temperature for 3 days.
- Filter again to remove the activated carbon and concentrate the filtrate.
- Purify the residue by silica gel column chromatography using a heptane/ethyl acetate gradient (4:1, then 2:1) to obtain 1-benzhydrylazetidin-3-one as a light yellow oil.

Data Presentation:

Parameter	Value
Starting Material	1-Benzhydrylazetidin-3-ol hydrochloride
Yield	Not explicitly stated, purification dependent
Purity	High, after chromatographic purification

Protocol 2: Synthesis of 1-Benzhydrylazetidine-3-carbonitrile via Van Leusen Reaction

This protocol details the conversion of 1-benzhydrylazetidin-3-one to **1-Benzhydrylazetidine-3-carbonitrile** using p-Toluenesulfonylmethyl isocyanide (TosMIC).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- 1-Benzhydrylazetid-3-one
- p-Toluenesulfonylmethyl isocyanide (TosMIC)
- Potassium tert-butoxide (t-BuOK)
- Anhydrous dimethoxyethane (DME) or tetrahydrofuran (THF)
- Methanol or Ethanol
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Anhydrous magnesium sulfate

Procedure:

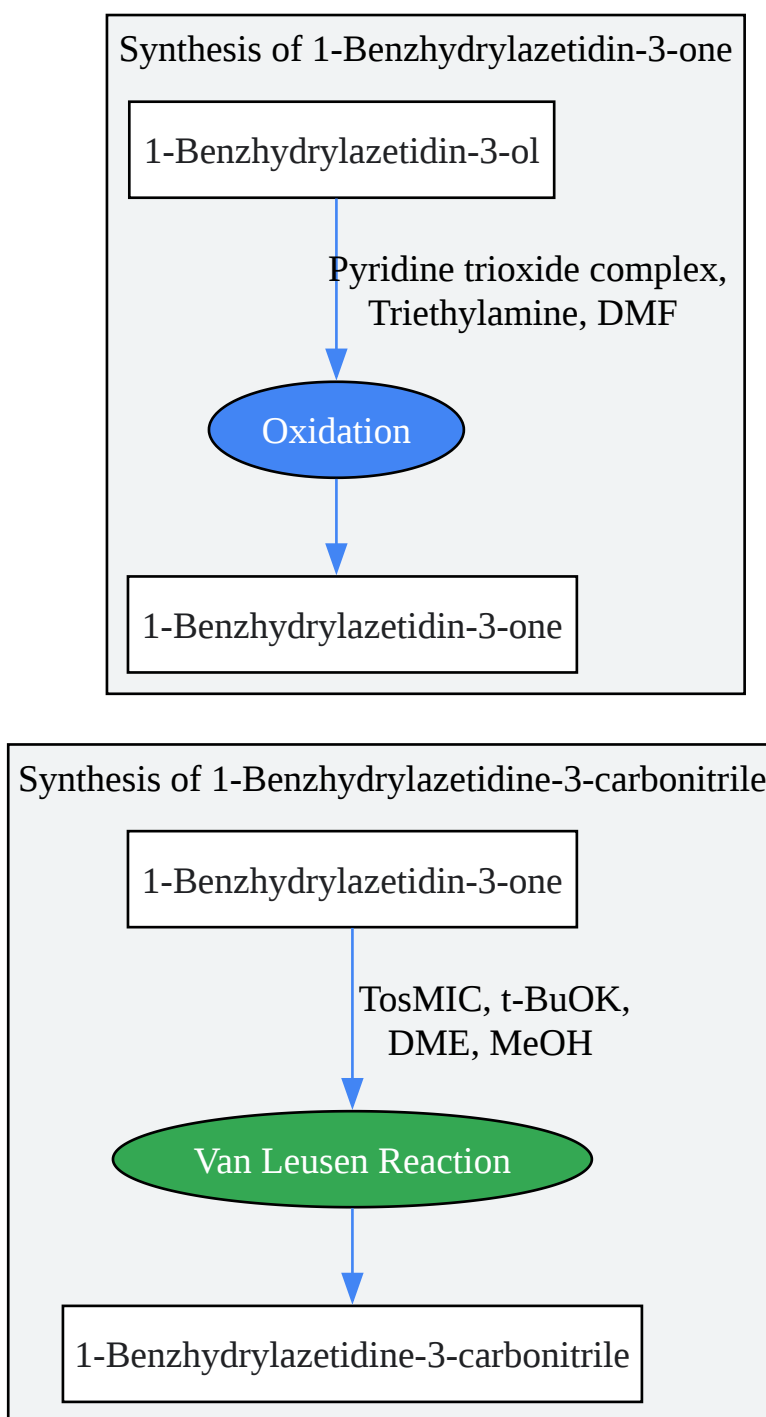
- In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-benzhydrylazetid-3-one in anhydrous DME.
- Add TosMIC (1.2 equivalents) to the solution.
- Cool the mixture to 0°C in an ice bath.
- Slowly add a solution of potassium tert-butoxide (2.5 equivalents) in DME to the reaction mixture.
- After the addition is complete, add methanol (2 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Extract the product with diethyl ether.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography on silica gel to yield **1-Benzhydrylazetidine-3-carbonitrile**.

Data Presentation:

Parameter	Value
Starting Material	1-Benzhydrylazetidin-3-one
Key Reagent	p-Toluenesulfonylmethyl isocyanide (TosMIC)
Expected Yield	Moderate to high, dependent on substrate
Purity	High, after chromatographic purification

Diagram of Synthesis Workflow:



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Caption: Workflow for the synthesis of **1-Benzhydrylazetidine-3-carbonitrile**.

Application 2: Precursor for GABA Uptake Inhibitors

1-Benzhydrylazetidine-3-carbonitrile is a valuable intermediate for the synthesis of novel Gamma-Aminobutyric Acid (GABA) uptake inhibitors. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then be further functionalized to generate analogs of known GABA uptake inhibitors like nipecotic acid and guvacine. These compounds are of interest for the treatment of neurological disorders such as epilepsy.[5][6][7]

Protocol 3: Hydrolysis of Nitrile to Carboxylic Acid (General Procedure)

Materials:

- **1-Benzhydrylazetidine-3-carbonitrile**
- Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
- Water
- Sodium hydroxide (NaOH) solution
- Diethyl ether

Procedure:

- To a solution of **1-Benzhydrylazetidine-3-carbonitrile** in a suitable solvent (e.g., ethanol), add concentrated HCl.
- Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and neutralize with a NaOH solution to pH ~7.
- Extract the product with diethyl ether.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude 1-benzhydrylazetidine-3-carboxylic acid.
- Purify by recrystallization or column chromatography.

Protocol 4: In Vitro GABA Uptake Inhibition Assay (General Procedure)

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds on GABA uptake in rat brain synaptosomes.^[5]

Materials:

- Synthesized 1-benzhydrylazetidine derivatives
- Rat brain synaptosomes
- [³H]-GABA (radiolabeled GABA)
- Standard GABA uptake inhibitors (e.g., tiagabine)
- Appropriate buffer solutions
- Scintillation cocktail and counter

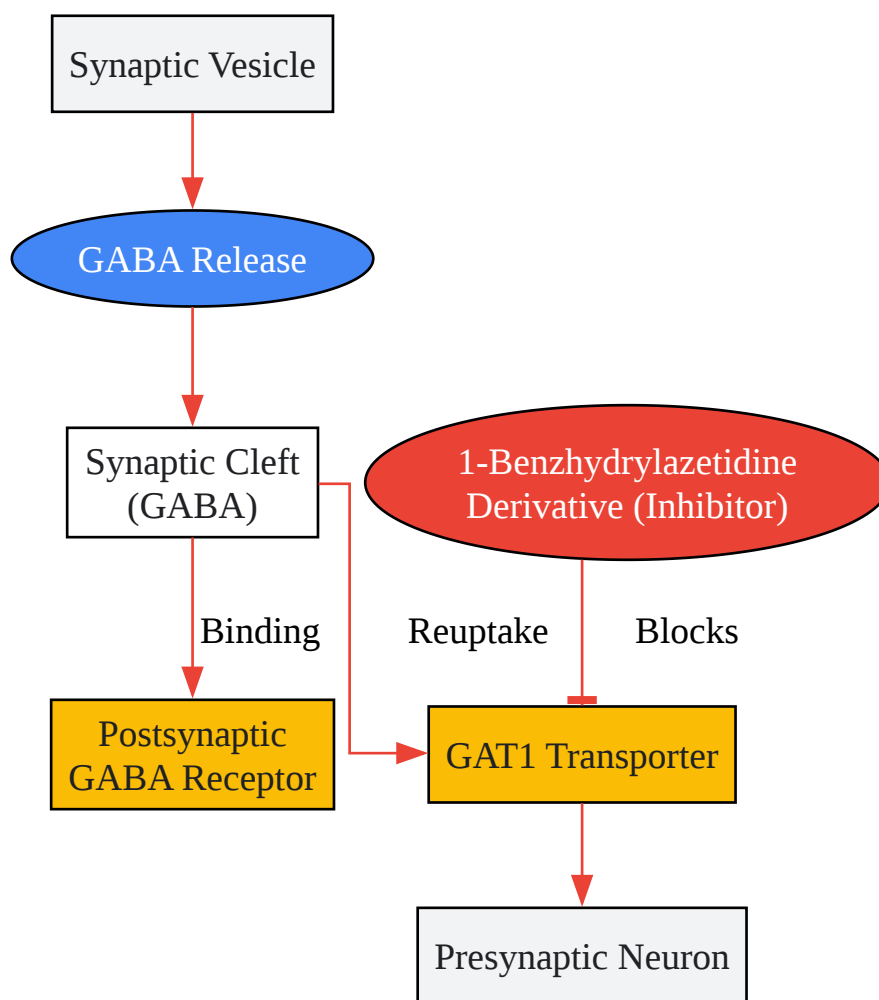
Procedure:

- Prepare synaptosomes from rat brain tissue.
- Prepare various concentrations of the test compounds and the standard inhibitor.
- Incubate the synaptosomes with the test compounds or standard for a predetermined time.
- Initiate the uptake reaction by adding [³H]-GABA.
- After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
- Measure the radioactivity retained by the synaptosomes using a scintillation counter.
- Calculate the percentage inhibition of GABA uptake for each compound concentration and determine the IC₅₀ value.

Data Presentation (Hypothetical):

Compound	IC ₅₀ (μM) for GABA Uptake Inhibition
Derivative A	0.5
Derivative B	1.2
Tiagabine (Standard)	0.1

Diagram of GABA Uptake Inhibition:



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Caption: Inhibition of GABA reuptake by a 1-benzhydrylazetidine derivative.

Application 3: Precursor for Dopamine Transporter (DAT) Ligands

The benzhydryl moiety is a known pharmacophore for dopamine transporter (DAT) ligands. Derivatives of **1-Benzhydrylazetidine-3-carbonitrile** can be synthesized and evaluated for their affinity to DAT, with potential applications in the treatment of disorders like ADHD and substance abuse.

Protocol 5: In Vitro Dopamine Transporter Binding Assay (General Procedure)

This protocol describes a general method to assess the binding affinity of compounds to the dopamine transporter.

Materials:

- Synthesized 1-benzhydrylazetidine derivatives
- Rat striatal membranes (or cells expressing DAT)
- [³H]WIN 35,428 (radioligand for DAT)
- Standard DAT ligands (e.g., cocaine, GBR12909)
- Appropriate buffer solutions
- Filtration apparatus
- Scintillation counter

Procedure:

- Prepare membranes from rat striatum or use cells expressing the dopamine transporter.
- Prepare a range of concentrations of the test compounds and a standard competitor.
- Incubate the membranes with the radioligand ([³H]WIN 35,428) in the presence and absence of the test compounds.

- After incubation to reach equilibrium, separate bound and free radioligand by rapid filtration.
- Wash the filters to remove non-specifically bound radioligand.
- Measure the radioactivity on the filters using a scintillation counter.
- Calculate the specific binding and determine the inhibition constant (K_i) for each test compound.

Data Presentation (Hypothetical):

Compound	DAT Binding Affinity (K_i , nM)
Derivative C	15
Derivative D	50
GBR12909 (Standard)	5

Application 4: Scaffold for Histone Deacetylase (HDAC) Inhibitors

The benzhydryl group has been incorporated into the design of Histone Deacetylase (HDAC) inhibitors. The azetidine-3-carbonitrile scaffold can be elaborated to include a zinc-binding group, a key feature of many HDAC inhibitors, which have applications in cancer therapy.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Protocol 6: In Vitro HDAC Enzyme Inhibition Assay (General Procedure)

This protocol provides a general framework for measuring the inhibitory activity of compounds against HDAC enzymes.

Materials:

- Synthesized 1-benzhydrylazetidine derivatives
- Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6)

- Fluorogenic HDAC substrate
- HDAC assay buffer
- HDAC developer solution
- Standard HDAC inhibitors (e.g., SAHA, Trichostatin A)
- Microplate reader with fluorescence capabilities

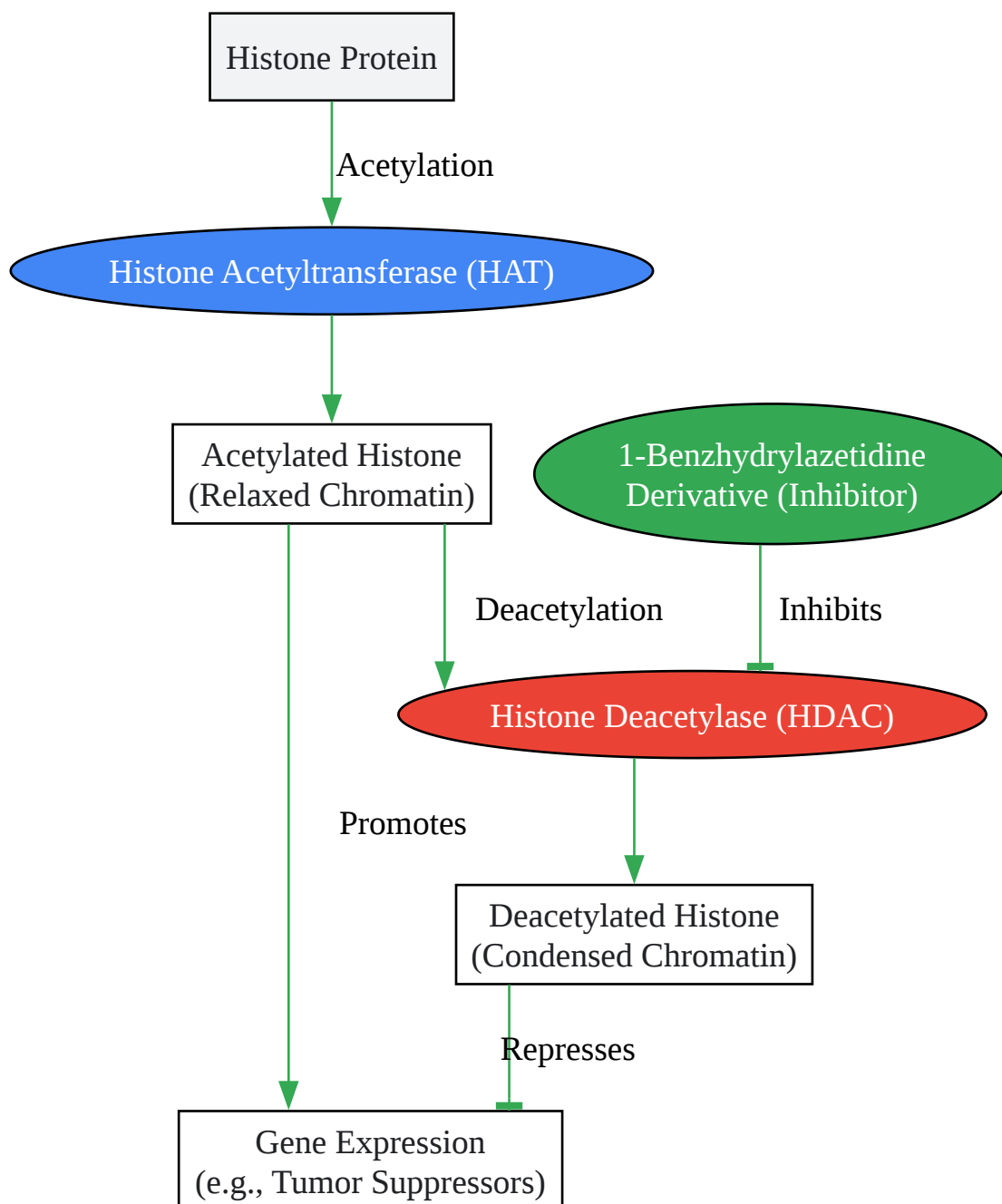
Procedure:

- Prepare serial dilutions of the test compounds and standard inhibitors.
- In a microplate, add the HDAC enzyme, the assay buffer, and the test compound or standard.
- Pre-incubate the mixture at 37°C.
- Initiate the reaction by adding the fluorogenic HDAC substrate.
- Incubate the reaction at 37°C for a specified time.
- Stop the reaction and develop the fluorescent signal by adding the developer solution.
- Measure the fluorescence intensity using a microplate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation (Hypothetical):

Compound	HDAC1 IC ₅₀ (nM)	HDAC6 IC ₅₀ (nM)
Derivative E	50	200
Derivative F	150	30
SAHA (Standard)	10	15

Diagram of HDAC Inhibition Pathway:



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Caption: Mechanism of action of an HDAC inhibitor derived from 1-benzhydrylazetidine.

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